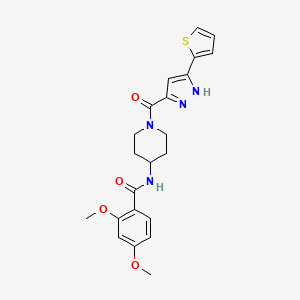
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, recognized for its complex molecular architecture
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, combining reagents under specific conditions. One potential synthetic route might involve:
Starting with a piperidine derivative, reacting it with a carbonyl-containing reagent to form a piperidin-4-yl intermediate.
Coupling this intermediate with a thiophene-containing pyrazole through a condensation reaction, using a dehydrating agent.
Completing the synthesis by reacting this product with a benzamide derivative, employing conditions that promote substitution at the amide nitrogen.
Industrial production methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: It can be oxidized at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: Potential reduction at the carbonyl groups or nitrogens, affecting its structure and functionality.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employing halogenating agents like thionyl chloride (SOCl2) or using nucleophiles under basic conditions.
Major products formed:
Sulfoxides or sulfones from oxidation.
Reduced forms such as alcohols or amines from reduction.
Substituted derivatives at the methoxy or amide positions from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Utilized as a model compound to study reaction mechanisms and pathways.
Used to design and synthesize novel organic molecules with specific functionalities.
Biology:
Explored for its potential biological activity, including its interactions with biomolecules.
Investigated for its role in modulating biological pathways.
Medicine:
Potential therapeutic agent due to its structural features.
Examined for its activity against various diseases or conditions.
Industry:
Used in material science to develop new materials with specific properties.
Explored for its application in the production of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Interacts with specific enzymes or receptors, influencing their activity.
Modulates signaling pathways, leading to changes in cellular functions.
The thiophene and pyrazole moieties might be key in its binding interactions with biomolecules.
Comparación Con Compuestos Similares
Similar compounds include those with comparable structural motifs:
2,4-dimethoxy-N-(4-piperidinyl)benzamide: Shares the benzamide and piperidine framework but lacks the pyrazole-thiophene moiety.
Thiophene-pyrazole derivatives: Similar heterocyclic core but different substituents.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-15-5-6-16(19(12-15)30-2)21(27)23-14-7-9-26(10-8-14)22(28)18-13-17(24-25-18)20-4-3-11-31-20/h3-6,11-14H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZOBSRANOQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2701835.png)
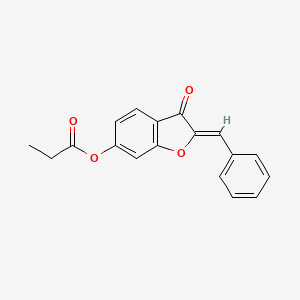
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]propanamide](/img/structure/B2701838.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2701839.png)
![3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2701840.png)
![N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2701842.png)
![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)
![5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2701844.png)
![4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2701846.png)
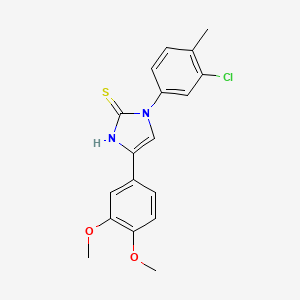
![3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2701850.png)
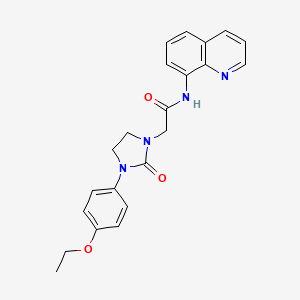
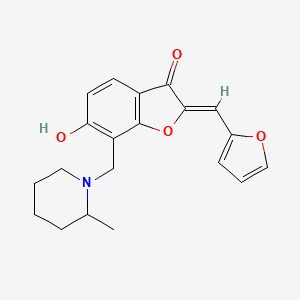
![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)
